molecular formula CH3(CH2)16COOH<br>C18H36O2<br>CH3(CH2)16COOH<br>C18H36O2 B042974 Stearic acid CAS No. 57-11-4

Stearic acid

Cat. No. B042974
CAS RN: 57-11-4
M. Wt: 284.5 g/mol
InChI Key: QIQXTHQIDYTFRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Stearic acid is synthesized both biologically and industrially. Biologically, it can be formed by the elongation of palmitate, a primary product of the fatty acid synthase system in animal cells. Industrially, it can be derived through the hydrolysis of triglycerides from animal fats or vegetable oils, followed by the fractionation of fatty acids. Research has explored the synthesis of analogues of stearic acid, where oxygen or sulfur atoms or sulfoxide groups replace methylene groups, highlighting the chemical versatility and potential for functional modification of stearic acid (Pascal & Ziering, 1986).

Molecular Structure Analysis

Stearic acid's molecular structure consists of an 18-carbon chain, making it one of the most common long-chain fatty acids. The absence of double bonds in its structure classifies it as a saturated fatty acid. This molecular configuration contributes to its solid state at room temperature and its high melting point compared to unsaturated fatty acids. The molecular structure facilitates its role in various biochemical pathways, including serving as a substrate for the enzyme stearoyl-CoA desaturase, which converts stearate to oleate, a process vital for lipid metabolism and energy production (Sampath & Ntambi, 2005).

Scientific Research Applications

  • Neuroprotection : Steearic acid can protect cortical or hippocampal slices against injury induced by oxygen-glucose deprivation, NMDA, or hydrogen peroxide. Its neuroprotective effects are mediated via a phosphatidylinositol 3-kinase dependent mechanism (Wang et al., 2006).

  • Nanotechnology : In hot-matrix syntheses of CdSe nanocrystals, stearic acid allows precise tuning of nanoparticle sizes, size distribution, concentrations, and optical properties, which are essential for various industrial applications (Yordanov et al., 2008).

  • Materials Science : Stearic acid treatment enhances the hydrophobicity, thermal stability, and strength of hemp fibre mats and polypropylene matrix composites, indicating its potential in materials engineering (Pickering & Sunny, 2021).

  • Pharmaceuticals : It's used to synthesize biodegradable heterocycles with improved solubility and lower toxicity, which could be beneficial in the pharmaceutical industry (El-Sayed, 2016).

  • Liver Cell Therapy : In a rat model of liver injury, a stearic acid-rich diet combined with cell therapy accelerates the recovery of hepatic dysfunction (Goradel et al., 2016).

  • Industrial Applications : As a lubricant, stearic acid improves material workability and creates layer structures, promoting reduction of surface energy and hydrophobic character in various formulations (Patti et al., 2021).

  • Anti-Corrosion Methods : Modification with stearic acid on super-hydrophobic surfaces provides insights for anti-corrosion methods for metals in various solutions, benefiting industrial applications (Wang et al., 2020).

  • Solar Energy : In dye-sensitized solar cells, stearic acid as a coadsorbent retards dye adsorption, leading to a 25% improvement in power conversion efficiency (Lim et al., 2011).

  • Gene Delivery : For gene delivery, stearic acid influences the size and stability of solid lipid nanoparticles (SLN) (Radaic et al., 2015).

  • Diet and Health : Dietary stearic acid can reduce visceral fat in mice by 70%, likely by inducing apoptosis of preadipocytes (Shen et al., 2014).

Safety And Hazards

Pure stearic acid may cause skin irritation, serious eye irritation, serious eye damage, and respiratory irritation . According to the safety data sheet, it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The stearic acid market is anticipated to record a CAGR of 7.6% during the forecast period, up from US$ 33 Billion in 2021 to reach a valuation of US$ 50 Billion by 2026 . The demand for stearic acid is fuelled by increasing demand for sustainable and biodegradable products as petrochemical dependence decreases . In the near future, benefits such as increased shelf life, versatility, and stability as a base for cosmetics are expected to propel the demand for stearic acid .

properties

IUPAC Name

octadecanoic acid
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InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)
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InChI Key

QIQXTHQIDYTFRH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
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Molecular Formula

C18H36O2, Array, CH3(CH2)16COOH
Record name STEARIC ACID
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Related CAS

18639-67-3
Record name Octadecanoic acid, dimer
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DSSTOX Substance ID

DTXSID8021642
Record name Octadecanoic acid
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Molecular Weight

284.5 g/mol
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Physical Description

Stearic acid is a white solid with a mild odor. Floats on water. (USCG, 1999), Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Colorless or white solid; [HSDB] White flakes; [MSDSonline], Solid, WHITE CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR., hard, white or faintly yellowish crystalline solid/tallow odour, White solid with a mild odor.
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Boiling Point

721 °F at 760 mmHg (NTP, 1992), 371 °C, 721 °F
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Flash Point

385 °F (NTP, 1992), 113 °C (235 °F) - closed cup, 385 °F (196 dec C) (closed cup), 196 °C, 385 °F
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Solubility

1 to 10 mg/mL at 73 °F (NTP, 1992), In water, 0.568 mg/L at 25 °C, In water, 0.597 mg/L at 25 °C, Insoluble in water, Slightly soluble in ethanol, benzene; soluble in acetone, chloroform, carbon disulfide, For more Solubility (Complete) data for Stearic acid (6 total), please visit the HSDB record page., 0.000597 mg/mL, Solubility in water: none, practically insoluble in water; soluble in alcohol, ether, chloroform, 1 g in 20 ml alcohol (in ethanol)
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Density

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9408 g/cu cm at 20 °C, Relative density (water = 1): 0.94-0.83, 0.86
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Vapor Density

9.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.80 (Air = 1), 9.8
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Vapor Pressure

1 mmHg at 344.7 °F ; 5 mmHg at 408.2 °F (NTP, 1992), 0.00000004 [mmHg], Vapor pressure = 1 mm Hg at 173.1 °C, 7.22X10-7 mm Hg at 25 °C (ext), Vapor pressure, Pa at 174 °C: 133, 1 mmHg at 344.7 °F; 5 mmHg at 408.2 °F
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Product Name

Stearic Acid

Color/Form

Monoclinic leaflets from alcohol, White or slightly yellow crystal masses, or white to slightly yellow powder, Colorless, wax-like solid, White amorphous solid or leaflets

CAS RN

57-11-4, 30399-84-9
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Melting Point

156.7 °F (NTP, 1992), 69.3 °C, 68.8 °C, 69-72 °C, 156.7 °F
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Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
280,000
Citations
L Acid - J. Am. Coll. Toxicol, 1987 - cir-safety.org
… Little acute toxicity was observed when Oleic, Laurie, Palmitic, Myristic, or Stearic Acid or cosmetic … Results from topical application of Oleic, Palmitic, and Stearic Acid to the skin of mice, …
Number of citations: 136 www.cir-safety.org
F Kaneko, M Kobayashi, Y Kitagawa… - … Section C: Crystal …, 1990 - scripts.iucr.org
… The stearic acid sample used (with purity guaranteed greater than 99%) was purchased … -dimensional Patterson map and the fractional coordinates of stearic acid C form (Malta, Celotti, …
Number of citations: 83 scripts.iucr.org
SM Grundy - The American journal of clinical nutrition, 1994 - Elsevier
… More recent investigations that specifically compared stearic acid with other fatty acids in human studies have confirmed that stearic acid is not hypercholesterolemic. Stearic acid was …
Number of citations: 338 www.sciencedirect.com
H Sampath, JM Ntambi - Lipids, 2005 - Wiley Online Library
… ABSTRACT: Coming from the Greek for “hard fat,” stearic acid … Stearic acid has been shown to be a very poor substrate for … , and in human studies stearic acid has been shown to …
Number of citations: 111 aocs.onlinelibrary.wiley.com
RP Mensink - Lipids, 2005 - Springer
… stearic acid is of importance, which needs however further study. From all these studies, however, it can be concluded that stearic acid … Without doubt, the effects of stearic acid are more …
Number of citations: 201 link.springer.com
YM Mu, T Yanase, Y Nishi, A Tanaka, M Saito… - …, 2001 - academic.oup.com
… as palmitic acid and stearic acid, markedly suppressed the … The apoptotic effects of palmitic acid and stearic acid were … effect on palmitic acid- and stearic acid-induced cell apoptosis. A …
Number of citations: 337 academic.oup.com
NA Habib, CB Wood, K Apostolov, W Barker… - British journal of …, 1987 - nature.com
… of stearic acid into oleic acid. In this study we investigated the influence of stearic acid on tumour cell inhibition in vitro and tumour development in vivo. Stearic acid inhibited the colony-…
Number of citations: 110 www.nature.com
JE Hunter, J Zhang… - The American journal of …, 2010 - academic.oup.com
… This review examined the scientific literature regarding the health effects of dietary stearic acid (STA, 18:0), a possible replacement for trans fatty acids (TFA), particularly in foods that …
Number of citations: 616 academic.oup.com
A Bonanome, SM Grundy - New England Journal of Medicine, 1988 - Mass Medical Soc
… fell by 21 percent in subjects on the high-stearic-acid diet (P<0.005) and by 15 percent in … that stearic acid is rapidly converted to oleic acid. We conclude that stearic acid appears to be …
Number of citations: 339 www.nejm.org
KD Maher, KM Kirkwood, MR Gray… - Industrial & …, 2008 - ACS Publications
The primary objective of this work was to study the pyrolytic conversion of fatty acids to produce deoxygenated, liquid hydrocarbon products for use as renewable chemicals or fuels. …
Number of citations: 135 pubs.acs.org

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